Cas no 83-13-6 (Diethyl phenylmalonate)

Diethyl phenylmalonate structure
Diethyl phenylmalonate structure
Product name:Diethyl phenylmalonate
CAS No:83-13-6
MF:C13H16O4
MW:236.263744354248
MDL:MFCD00009144
CID:34283
PubChem ID:66514

Diethyl phenylmalonate Chemical and Physical Properties

Names and Identifiers

    • Diethyl 2-phenylmalonate
    • DEPM
    • DIETHYL PHENYMALONATE
    • ETHYL PHENYLMALONATE
    • PHENYLMALONIC ACID DIETHYL ESTER
    • PHENYL MALONIC ESTER
    • RARECHEM AL BI 1370
    • Malonic acid, phenyl-, diethyl ester
    • phenyl-propanedioicacidiethylester
    • Phenylmalonic acid diethyl ester~Phenylpropanedioic acid diethyl ester
    • Propanedioic acid, phenyl-, diethyl ester
    • phenylpropanedioic acid diethyl ester
    • Diethylphenylmalonat
    • Phenyldiethylmalonate
    • Diethyl phenylmalonate
    • diethyl 2-phenylpropanedioate
    • DIETHYLPHENYLMALONATE
    • 1,3-diethyl 2-phenylpropanedioate
    • Diethyl phenylmalonate, 98%
    • FGYDHYCFHBSNPE-UHFFFAOYSA-N
    • Propanedioic acid, 2-phenyl-, 1,3-diethyl ester
    • diethyl 2-phenylpropane-1,3-dioate
    • diethyl-phenylmalonate
    • PubChem22252
    • PhCH(CO2Et)2
    • CBMicro_047868
    • Diethyl 2-ph
    • NSC53560
    • phenyl-malonic acid diethyl ester
    • F0001-2125
    • 2-Phenyl-malonic acid diethyl ester
    • SR-01000196305-1
    • UNII-XVQ6PE5CLT
    • BIM-0047923.P001
    • 2-phenyl-propanedioic acid diethyl ester
    • DTXSID7058886
    • AKOS003671792
    • A840510
    • NSC-8126
    • 2-ethyl-2-(2-ethylphenyl)propanedioate;Diethyl 2-Phenylmalonate
    • AI3-07022
    • Q-200976
    • NSC8126
    • diethylphenylmalonat-
    • P0311
    • SR-01000196305
    • NSC-53560
    • Q18351725
    • CS-0036888
    • AC-19988
    • SY033136
    • Diethyl 2-phenylmalonate #
    • EN300-85265
    • 83-13-6
    • FT-0624800
    • AS-14253
    • XVQ6PE5CLT
    • SCHEMBL266419
    • NSC 53560
    • InChI=1/C13H16O4/c1-3-16-12(14)11(13(15)17-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H
    • EINECS 201-456-5
    • MFCD00009144
    • W18251
    • Malonic acid, phenyl-, diethyl ester (6CI, 7CI, 8CI)
    • Propanedioic acid, phenyl-, diethyl ester (9CI)
    • (Phenyl)propanedioic acid diethyl ester
    • Diethyl α-phenylmalonate
    • NSC 8126
    • NS00038239
    • Propanedioic acid, 2phenyl, 1,3diethyl ester
    • DB-056683
    • Malonic acid, phenyl-, diethyl ester (8CI)
    • Malonic acid, phenyl, diethyl ester (8CI)
    • DTXCID2048325
    • Malonic acid, phenyl, diethyl ester
    • Propanedioic acid, phenyl, diethyl ester
    • MDL: MFCD00009144
    • Inchi: 1S/C13H16O4/c1-3-16-12(14)11(13(15)17-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3
    • InChI Key: FGYDHYCFHBSNPE-UHFFFAOYSA-N
    • SMILES: O=C(C(C1C=CC=CC=1)C(OCC)=O)OCC
    • BRN: 614465

Computed Properties

  • Exact Mass: 236.10500
  • Monoisotopic Mass: 236.104859
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 52.6
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Colorless to yellowish transparent oily liquid
  • Density: 1.095 g/mL at 25 °C(lit.)
  • Melting Point: 16 °C (lit.)
  • Boiling Point: 285°C(lit.)
  • Flash Point: Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Refractive Index: n20/D 1.491(lit.)
  • Water Partition Coefficient: Insoluble
  • PSA: 52.60000
  • LogP: 1.89640
  • Solubility: Insoluble in water, soluble in ethanol

Diethyl phenylmalonate Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S23-S24/25
  • TSCA:Yes
  • Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.

Diethyl phenylmalonate Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2917399090

    Overview:

    2917399090 Other aromatic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

    Summary:

    2917399090 aromatic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Diethyl phenylmalonate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D444823-1g
Diethyl Phenylmalonate
83-13-6
1g
$ 69.00 2023-09-07
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P0311-25ML
Diethyl Phenylmalonate
83-13-6 >97.0%(GC)
25ml
¥80.00 2024-04-15
Chemenu
CM255211-100g
Diethyl 2-phenylmalonate
83-13-6 95%
100g
$58 2022-06-10
Life Chemicals
F0001-2125-1g
Diethyl phenylmalonate
83-13-6 95%+
1g
$21.0 2023-09-07
eNovation Chemicals LLC
D129478-25g
Diethylphenylmalonate
83-13-6 97%
25g
$200 2023-09-03
Life Chemicals
F0001-2125-2.5g
Diethyl phenylmalonate
83-13-6 95%+
2.5g
$40.0 2023-09-07
Life Chemicals
F0001-2125-5g
Diethyl phenylmalonate
83-13-6 95%+
5g
$60.0 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
111996-100G
Diethyl phenylmalonate
83-13-6
100g
¥454.61 2023-12-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P0311-500ML
Diethyl Phenylmalonate
83-13-6 >97.0%(GC)
500ml
¥570.00 2024-04-15
Life Chemicals
F0001-2125-0.5g
Diethyl phenylmalonate
83-13-6 95%+
0.5g
$19.0 2023-09-07

Diethyl phenylmalonate Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 30 min, -78 °C; -78 °C → rt; 14 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Synthesis of a C2-Symmetric Chiral Borinic Acid and Its Application in Catalytic Desymmetrization of 2,2-Disubstituted-1,3-Propanediols
Song, Jian; et al, Journal of the American Chemical Society, 2023, 145(15), 8338-8343

Synthetic Circuit 2

Reaction Conditions
Reference
Nucleophilic aromatic substitution reactions in cyclopentadienyliron complexes of chloroarenes and nitroarenes
Lee, C. C.; et al, Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 1986, 16(4), 541-52

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium fluoride Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium ,  X-Phos Solvents: Tetrahydrofuran ,  Water ;  1 h, 70 °C
Reference
RhI-Catalyzed Stille-Type Coupling of Diazoesters with Aryl Trimethylstannanes
Liu, Zhen; et al, Australian Journal of Chemistry, 2015, 68(9), 1379-1384

Synthetic Circuit 4

Reaction Conditions
1.1 12 h, < 1 atm, 170 - 180 °C
Reference
Total synthesis of monocyclic pyrimidinium betaines with fatty alkyl chains
Malki, Fatiha; et al, Asian Journal of Chemistry, 2011, 23(3), 961-967

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Cuprous iodide Solvents: DMSO-d6 ;  24 h, rt
Reference
Copper(I) Enolate Complexes in α-Arylation Reactions: Synthesis, Reactivity, and Mechanism
Huang, Zheng; et al, Angewandte Chemie, 2012, 51(4), 1028-1032

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Antimony pentafluoride Solvents: Sulfur dioxide
Reference
Doubly-destabilized carbocations. Detection and trapping of aryl-biscarbethoxy carbocations
Fletcher, David; et al, Tetrahedron Letters, 1986, 27(40), 4853-6

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Triethylaluminum Catalysts: Trichloro[2,2′-(2,6-pyridinediyl-κN)bis[3,5-dihydro-5-methyl-5-(1-methylethyl)-3… Solvents: Toluene ;  24 h, 20 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Fe-Catalyzed reactions of 2-chloro-1,7-dienes and allylmalonates
Necas, David; et al, Tetrahedron Letters, 2007, 48(26), 4539-4541

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Bis(dibenzylideneacetone)palladium ,  Bis(1,1-dimethylethyl)tricyclo[3.3.1.13,7]dec-1-ylphosphine Solvents: Toluene
Reference
Palladium-Catalyzed Arylation of Malonates and Cyano Esters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands
Beare, Neil A.; et al, Journal of Organic Chemistry, 2002, 67(2), 541-555

Synthetic Circuit 9

Reaction Conditions
Reference
Transalkylation and transphenylation of quaternary pyridinium salts: conversion of primary amines into bis-homologous acids
Elshafie, Sayed Mahmoud M., Chimia, 1982, 36(9), 343-5

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Triethylaluminum Catalysts: Rhodium, trichloro[2,2′-(2,6-pyridinediyl-κN)bis[3,5-dihydro-5-methyl-5-(1-methy… Solvents: Toluene ;  3 h, 20 °C
Reference
Rhodium-Catalyzed Deallylation of Allylmalonates and Related Compounds
Tursky, Matyas; et al, Organometallics, 2006, 25(4), 901-907

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium ethoxide
2.1 12 h, < 1 atm, 170 - 180 °C
Reference
Total synthesis of monocyclic pyrimidinium betaines with fatty alkyl chains
Malki, Fatiha; et al, Asian Journal of Chemistry, 2011, 23(3), 961-967

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Barium hydroxide Catalysts: Disodium tetrachloropalladate Solvents: Dimethylacetamide
Reference
Barium hydroxide
Abdel-Magid, Ahmed F., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-6

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  Tri-tert-butylphosphine Solvents: Toluene
Reference
Palladium-Catalyzed Arylation of Malonates and Cyano Esters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands
Beare, Neil A.; et al, Journal of Organic Chemistry, 2002, 67(2), 541-555

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Phosphine, tricyclohexyl-, tetrafluoroborate(1-) (1:1) ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium Solvents: 1,4-Dioxane ,  Water ;  5 h, 100 °C
Reference
Rh(I)-Catalyzed Cross-Coupling of α-Diazoesters with Arylsiloxanes
Xia, Ying; et al, Organic Letters, 2015, 17(4), 956-959

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 Solvents: Dimethylformamide
1.3 Reagents: Water
Reference
Highly Efficient Arylation of Malonates with Diaryliodonium Salts
Oh, Chang Ho; et al, Journal of Organic Chemistry, 1999, 64(4), 1338-1340

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Triethylaluminum Catalysts: Bis(triphenylphosphine) nickel dibromide Solvents: Toluene ;  24 h, 20 °C
1.2 Reagents: Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Catalytic Deallylation of Allyl- and Diallylmalonates
Necas, David; et al, Journal of the American Chemical Society, 2004, 126(33), 10222-10223

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium hydride Catalysts: Bis(dibenzylideneacetone)palladium ,  Bis(1,1-dimethylethyl)(2,2-dimethylpropyl)phosphine Solvents: Toluene ;  24 h, 70 °C
Reference
Arylation of diethyl malonate and ethyl cyanoacetate catalyzed by palladium/di-tert-butylneopentylphosphine
Semmes, Jeffrey G.; et al, Tetrahedron Letters, 2015, 56(23), 3447-3450

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: Toluene ;  0.5 h, 80 °C; 10 h, 80 °C
Reference
Rhodium Catalyzed Arylation of Diazo Compounds with Aryl Boronic Acids
Ghorai, Jayanta; et al, Journal of Organic Chemistry, 2015, 80(7), 3455-3461

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Ethanol
Reference
Ethyl phenylmalonate
Levene, P. A.; et al, Organic Syntheses, 1936, 16, 33-4

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Barium hydroxide Catalysts: Disodium tetrachloropalladate Solvents: Dimethylacetamide
Reference
Barium hydroxide
Abdel-Magid, Ahmed F., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-6

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide
1.2 Reagents: Iodine Solvents: Diethyl ether
Reference
Aromatic nucleophilic substitution on η6-Cr(CO)3-complexed haloarenes. Arylation of secondary carbanions
Baldoli, Clara; et al, Gazzetta Chimica Italiana, 1988, 118(5), 409-13

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide ,  rel-(1R,2R)-N1,N2-Bis(2-pyridinylmethylene)-1,2-cyclohexanediamine Solvents: Acetonitrile ;  30 h, 70 °C
Reference
Highly efficient and mild copper-catalyzed N- and C-arylations with aryl bromides and iodides
Cristau, Henri-Jean; et al, Chemistry - A European Journal, 2004, 10(22), 5607-5622

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Sodium ethoxide ,  Sodium Solvents: Ethanol
Reference
Ethyl phenylmalonate
Levene, P. A.; et al, Organic Syntheses, 1936, 16, 33-4

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Acetic acid ,  Zinc Solvents: Water
Reference
Synthesis of esters of α-halo acids from gem dicyano epoxides
Robert, A.; et al, Tetrahedron, 1986, 42(8), 2275-81

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Acetonitrile ;  1 h, rt
Reference
A Facially Coordinating Tris-Benzimidazole Ligand for Nonheme Iron Enzyme Models
Gunasekera, Parami S.; et al, European Journal of Inorganic Chemistry, 2021, 2021(7), 654-657

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Barium hydroxide Catalysts: Disodium tetrachloropalladate Solvents: Dimethylacetamide
Reference
α-Arylation of diethyl malonate via enolate with bases in a heterogeneous phase
Aramendia, Maria A.; et al, Tetrahedron Letters, 2002, 43(15), 2847-2849

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Barium hydroxide Catalysts: Disodium tetrachloropalladate Solvents: Dimethylacetamide
Reference
Barium hydroxide
Abdel-Magid, Ahmed F., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-6

Synthetic Circuit 28

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 0 °C → rt; 24 h, rt → reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Catalytic enantioselective desymmetrizing functionalization of alkyl radicals via Cu(I)/CPA cooperative catalysis
Cheng, Yong-Feng ; et al, Nature Catalysis, 2020, 3(4), 401-410

Synthetic Circuit 29

Reaction Conditions
1.1 Reagents: Dabco Solvents: Toluene ;  8 h, reflux; reflux → rt
1.2 Reagents: Water
Reference
Selective Sulfenylative Desulfonylation or Decarbalkoxylation of α-Sulfonyl Malonates with DABCO or Bu3N: Reactivity and Conformational Analysis
Donnici, Claudio L.; et al, Synthetic Communications, 2010, 40(3), 342-350

Synthetic Circuit 30

Reaction Conditions
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
An efficient method for the preparation of mono α-aryl derivatives of diethyl malonate and ethyl cyanoacetate using ethyl-1-imidazole carbamate (EImC)
Behera, Manoranjan; et al, Tetrahedron Letters, 2012, 53(9), 1060-1062

Synthetic Circuit 31

Reaction Conditions
Reference
Product subclass 1: hypervalent iodoarenes and aryliodonium salts
Zhdankin, V. V., Science of Synthesis, 2007, 31, 161-233

Diethyl phenylmalonate Raw materials

Diethyl phenylmalonate Preparation Products

Diethyl phenylmalonate Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:83-13-6)Diethyl phenylmalonate
Purity:99.9%
Quantity:200kg
Price ($):discuss personally